REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4](Br)=[C:5]([N+:10]([O-])=O)[C:6]=1[N+:7]([O-])=O.[Sn].[ClH:15]>>[ClH:15].[ClH:15].[NH2:7][C:6]1[C:5]([NH2:10])=[CH:4][S:3][CH:2]=1 |f:3.4.5,^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1[N+](=O)[O-])[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
mixed together
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
WAIT
|
Details
|
stored in a fridge for one night
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with diethylether and acetonitrile
|
Type
|
DISSOLUTION
|
Details
|
the product 2H+ salts was dissolved into water of 600 mL
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration in a rotary evaporator
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NC1=CSC=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |